molecular formula C17H27ClN2O B2851277 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine CAS No. 2470436-00-9

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine

货号: B2851277
CAS 编号: 2470436-00-9
分子量: 310.87
InChI 键: FRTBSOPDOOIUDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

属性

IUPAC Name

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17/h3,5-6,13,15H,4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTBSOPDOOIUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropyl isobutyl ether under specific conditions . The reaction typically requires the use of a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine has several scientific research applications:

作用机制

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is not well-documented, as it is primarily studied as an impurity. its structure suggests that it may interact with similar molecular targets and pathways as trazodone hydrochloride. Trazodone acts by inhibiting the reuptake of serotonin and antagonizing certain serotonin receptors, which contributes to its antidepressant effects .

相似化合物的比较

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine is similar to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and role as an impurity in trazodone hydrochloride synthesis, which distinguishes it from other piperazine derivatives.

生物活性

1-(3-Chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine, a piperazine derivative, is noted for its potential pharmacological applications, particularly in the context of neuropharmacology. Its structure suggests a possible interaction with various neurotransmitter systems, particularly dopamine and serotonin pathways. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈ClN₂O
  • Molecular Weight : 250.75 g/mol
  • CAS Number : 39577-43-0

Table 1: Physical Properties of this compound

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point395.8 ± 42.0 °C
Melting PointNot specified
Flash Point193.2 ± 27.9 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with alkyl halides under basic conditions. The synthetic route may include:

  • Formation of the piperazine core.
  • Alkylation with 2-methylpropoxy groups.
  • Purification through recrystallization or chromatography.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with dopamine receptors, particularly as antagonists at postsynaptic sites. A study demonstrated that related piperazine derivatives inhibited stereotypy induced by apomorphine in animal models, suggesting their potential as antipsychotic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
Dopamine Receptor AntagonismInhibition of stereotypy behavior in mice
Serotonin Receptor InteractionPotential modulation of mood disorders
Autoreceptor Agonist ActivityReversal of GBL-induced DOPA synthesis

Case Studies

  • Dopamine Receptor Studies : In a controlled experiment, various piperazine derivatives were tested for their ability to inhibit dopamine receptor activity. The results showed that compounds with similar structures to our target compound effectively reduced dopamine-mediated behaviors in rodent models .
  • Serotonin Modulation : Another study focused on the effects of piperazine derivatives on serotonin receptors, indicating that these compounds may also play a role in modulating anxiety and depression-like behaviors in animal models .

常见问题

Basic: What are the key considerations for optimizing the synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine?

Answer:
Synthesis optimization requires careful selection of reaction conditions, solvents, and purification techniques. For example, nucleophilic substitution reactions involving piperazine derivatives often require polar aprotic solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to minimize side reactions . Chromatographic purification (e.g., column chromatography with silica gel) is critical for achieving high purity (>95%), as impurities can skew pharmacological assays. Intermediate characterization via 1^1H/13^13C NMR and mass spectrometry ensures structural fidelity at each step .

Basic: How can researchers validate the purity and identity of this compound in experimental settings?

Answer:
Validation requires a combination of analytical techniques:

  • HPLC with UV detection using an internal standard (e.g., p-tolylpiperazine) for quantitative analysis .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • Elemental analysis to verify stoichiometric ratios of C, H, N, and Cl .
    Discrepancies in purity (>5% variance) necessitate re-purification to avoid confounding biological assay results.

Basic: What structural features of this compound influence its biological activity?

Answer:
The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity, while the 2-methylpropoxypropyl side chain modulates solubility and metabolic stability . Conformational studies suggest that the piperazine ring’s flexibility allows interactions with diverse targets (e.g., serotonin or dopamine receptors) . Comparative analysis with analogs lacking the chlorophenyl group shows reduced activity, highlighting its critical role .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Contradictions often arise from pharmacokinetic factors (e.g., bioavailability) or off-target effects. Methodological approaches include:

  • Metabolic profiling using LC-MS to identify active metabolites .
  • Docking simulations to predict binding modes to primary vs. secondary targets (e.g., serotonin 5-HT1A_{1A} vs. α-adrenergic receptors) .
  • Pharmacophore modeling to prioritize derivatives with optimized logP and topological polar surface area (TPSA) for CNS penetration .

Advanced: How should researchers address conflicting data on toxicity versus activity in modified derivatives?

Answer:
Modified derivatives (e.g., β-cyclodextrin complexes) may reduce toxicity but also decrease activity due to steric hindrance . To resolve this:

  • Dose-response assays in rodent models (e.g., infiltration anesthesia) can identify therapeutic windows .
  • Toxicokinetic studies assess whether reduced activity stems from pharmacokinetic limitations (e.g., rapid clearance) .
  • Co-crystallization studies with target proteins (e.g., T-type calcium channels) reveal structural modifications that preserve binding while minimizing cytotoxicity .

Advanced: What experimental models are most suitable for evaluating the compound’s local anesthetic or CNS activity?

Answer:

  • Infiltration anesthesia models in rodents (e.g., lidocaine comparators) measure latency and duration of sensory blockade .
  • Electrophysiological assays (e.g., patch-clamp) quantify inhibition of voltage-gated sodium or calcium channels .
  • Behavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels (e.g., serotonin) .

Advanced: How can computational methods improve the design of derivatives with enhanced selectivity?

Answer:

  • Molecular dynamics simulations predict conformational stability in target binding pockets (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A} receptors) .
  • Free-energy perturbation (FEP) calculations guide substitutions (e.g., replacing 2-methylpropoxy with smaller alkoxy groups) to optimize binding entropy .
  • Machine learning models trained on published piperazine datasets prioritize derivatives with balanced logD (1–3) and minimal CYP450 inhibition .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。